N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide
Description
N-(3-Cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a thiophene core substituted with cyano and methyl groups at the 3-, 4-, and 5-positions. The 3,5-dimethoxybenzamide moiety is a critical pharmacophore observed in agrochemicals and pharmaceuticals due to its electron-donating properties and metabolic stability.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-9-10(2)22-16(14(9)8-17)18-15(19)11-5-12(20-3)7-13(6-11)21-4/h5-7H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVGVCCKBNFDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC(=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethylthiophene and a cyano group donor.
Coupling Reaction: The thiophene derivative is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The methoxy groups on the benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its electronic properties due to the presence of the thiophene ring.
Biology and Medicine:
- Potential applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
- Investigated for its biological activity, including anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and dimethoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Core Structural Variations
The compound’s thiophene core distinguishes it from indeno-thiazole or pyridine-based analogs. Key structural comparisons include:
Key Observations :
- Core Heterocycle: Thiophene and thieno-pyridine derivatives (e.g., compound 3) exhibit insecticidal activity, suggesting the target compound’s thiophene core may confer similar bioactivity .
- Substituent Positioning : The 3,5-dimethoxy configuration enhances π-stacking and solubility compared to 2,6-substituted analogs like isoxaben, which may alter target binding .
- Functional Groups: The cyano group in the target compound is absent in indeno-thiazole derivatives (e.g., 7e) but present in pyridine-based compound 3, where it likely enhances electrophilic interactions .
Physicochemical Properties
- Solubility : Methoxy groups improve aqueous solubility compared to chloro-substituted analogs (e.g., 7e).
- logP : The target compound’s logP is estimated at ~3.1 (calculated via fragment-based methods), lower than styryl-substituted compound 3 (logP ~5.2), indicating better membrane permeability .
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with cyano and dimethyl groups, alongside a benzamide moiety with dimethoxy substitutions. Its molecular formula is with a molecular weight of approximately 275.33 g/mol. The compound's structure is crucial for its biological activity, influencing its interactions with biological targets.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity . It has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. For instance, in vitro tests demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research has also highlighted the anticancer properties of this compound. In cellular assays, it has been found to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. Molecular docking studies suggest that the compound may bind effectively to specific receptors or enzymes involved in cancer progression, such as protein kinases.
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : It potentially interacts with cellular receptors that regulate apoptosis and cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to cell death.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
